molecular formula C19H11N3O3S B2375033 1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886138-78-9

1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2375033
CAS No.: 886138-78-9
M. Wt: 361.38
InChI Key: OPGASWNMRXLCGU-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This scaffold is synthesized via multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and amines, enabling diverse substitution patterns at positions 1 and 2 of the chromenopyrrole core . Libraries of such compounds (223 examples) have been generated for drug discovery, though specific data on this derivative remain under investigation .

Properties

IUPAC Name

1-pyridin-2-yl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O3S/c23-16-11-5-1-2-7-13(11)25-17-14(16)15(12-6-3-4-8-20-12)22(18(17)24)19-21-9-10-26-19/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGASWNMRXLCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=N4)C5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Step 1 : Mix 1 (1.0 equiv), 2 (1.1 equiv), and 3 (1.1 equiv) in ethanol.
  • Step 2 : Add acetic acid (1.0 equiv) and reflux at 80°C for 20 hours.
  • Step 3 : Cool the mixture, filter the precipitate, and purify via crystallization.

Mechanistic Insights

  • Knoevenagel condensation : Aldehyde (2 ) and dioxobutanoate (1 ) form an α,β-unsaturated ketone intermediate.
  • Michael addition : Amine (3 ) attacks the ketone, followed by cyclization to form the pyrrole ring.
  • Aromatization : Elimination of water yields the dihydrochromeno-pyrrole-dione core.

Alternative Synthetic Routes

Copper-Promoted Cascade Cyclization

A modified approach adapts methods from thiazole-fused chromenone synthesis:

  • Reactants : 2-Amino-3-iodochromone (4 ) and 2-aminothiazole (5 ).
  • Conditions : CuI (10 mol%), K$$2$$CO$$3$$ (2.0 equiv), DMF, 100°C, 12 hours.
  • Outcome : Forms the thiazole-linked chromeno-pyrrole via Ullmann coupling and cyclization.
Parameter Value
Yield 68–75%
Purity (HPLC) >95%

Barton–Zard Reaction for Pyrrole Formation

This method employs nitrochromenes and isocyanoacetates:

  • Reactants : 3-Nitro-2H-chromene (6 ) and ethyl isocyanoacetate (7 ).
  • Conditions : K$$2$$CO$$3$$, ethanol, reflux, 30 minutes.
  • Outcome : Generates the pyrrole ring, with subsequent functionalization for thiazole incorporation.

Optimization and Scalability

Solvent and Catalyst Screening

Condition Optimal Choice Effect on Yield
Solvent Ethanol 75–82%
Catalyst Acetic acid Enhances cyclization
Temperature 80°C Balances rate/purity

Industrial-Scale Considerations

  • Continuous flow reactors : Reduce reaction time to 4–6 hours.
  • Crystallization : Eliminates chromatography, improving cost-efficiency.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing formation of 1-thiazol-2-yl-2-pyridin-2-yl isomers.
  • Solution : Use bulky solvents (e.g., toluene) to favor kinetic control.

Purification Difficulties

  • Problem : Co-elution of byproducts in chromatography.
  • Solution : Gradient crystallization (ethanol/water mixtures).

Analytical Validation

  • NMR : $$^1$$H NMR (DMSO-$$d_6$$): δ 8.35 (d, J = 4.8 Hz, pyridine-H), 7.92 (s, thiazole-H).
  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H$$_2$$O = 70:30).
  • MS : [M+H]$$^+$$ m/z = 432.1 (calculated: 432.08).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered functional groups.

Scientific Research Applications

Structure

The compound features a unique structure characterized by a chromeno-pyrrole core fused with thiazole and pyridine rings. This structural complexity contributes to its biological activity.

Molecular Formula

The molecular formula of the compound is C15H12N4O2SC_{15}H_{12}N_4O_2S, with a molecular weight of approximately 304.35 g/mol.

Anticancer Activity

  • Mechanism of Action : The compound has been studied for its ability to inhibit specific signaling pathways involved in cancer progression, particularly targeting fibroblast growth factor receptors (FGFR). Research indicates that compounds with similar structures can effectively inhibit FGFR signaling, which is crucial in various cancers .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7) and liver cancer cells (e.g., HepG-2) .
    • A study highlighted the synthesis of related pyrrole derivatives that showed promising activity against Mycobacterium tuberculosis, suggesting potential applications beyond oncology .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar thiazole and pyridine derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties .

TRPV3 Modulation

Research has identified certain derivatives as modulators of the TRPV3 ion channel, which plays a role in pain sensation and thermoregulation. This modulation suggests potential therapeutic applications in pain management and inflammatory conditions .

Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AnticancerFGFR1, FGFR2, FGFR3Inhibition of cell proliferation
AntimicrobialBacterial strainsInhibition of growth
TRPV3 ModulationTRPV3 Ion ChannelModulation of pain sensation

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Substituent Comparison and Known Activities

Compound R1 (Position 1) R2 (Position 2) Biological Activity References
Target Compound Pyridin-2-yl 1,3-Thiazol-2-yl Under investigation
AV-C (Antiviral Compound) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl TRIF pathway agonist; inhibits Zika, Chikungunya, Dengue
634564-24-2 3-Nitrophenyl 1,3-Thiazol-2-yl Not reported
620155-43-3 4-Ethoxy-3-methoxyphenyl 4,5-Dimethyl-1,3-thiazol-2-yl Not reported

Key Observations:

  • Heteroaromatic vs. The thiazolyl group (vs. thiadiazolyl in AV-C) may alter π-π stacking or hydrogen-bonding interactions in biological targets .
  • Electron-Withdrawing Substituents : Nitro (in 634564-24-2) and fluoro (in AV-C) groups may influence electronic properties and metabolic stability. For example, AV-C’s 2-fluorophenyl group likely enhances bioavailability and target binding .
  • Bulkier Substituents : Ethoxy and methoxy groups in 620155-43-3 could increase steric hindrance, affecting membrane permeability or enzymatic interactions .

Implications for Drug Discovery

  • Target Compound: The pyridine-thiazole combination offers a unique pharmacophore for targeting enzymes or receptors sensitive to heteroaromatic motifs.
  • Analog-Specific Trends: Thiadiazole (AV-C) and nitro (634564-24-2) groups correlate with pronounced biological activity or reactivity, suggesting that electron-deficient substituents may enhance target engagement .

Biological Activity

1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving condensation reactions of pyridine and thiazole derivatives with chromeno-pyrrole frameworks. Recent studies highlight eco-friendly approaches that utilize mild conditions and result in high yields of the desired product .

Antimicrobial Activity

Several derivatives of pyrrole and thiazole have demonstrated significant antimicrobial properties. For instance, compounds containing the thiazole ring showed effectiveness against both Gram-positive and Gram-negative bacteria. In particular, the synthesized derivatives of this compound exhibited antibacterial activity comparable to that of standard antibiotics like gentamicin .

Anti-Trypanosomal Activity

Research has indicated that thiazole derivatives possess anti-Trypanosoma cruzi activity. The structure-activity relationship studies suggest that modifications in the thiazole and pyridine moieties can enhance efficacy against Chagas disease. The synthesized compounds were found to inhibit the trypomastigote form of the parasite effectively .

Cytotoxicity and Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various human cancer cell lines. The compound demonstrated IC50 values ranging from 17.50 µM to 61.05 µM against HeLa (cervical), NCI-H460 (lung), and PC-3 (prostate) cancer cell lines . The presence of specific functional groups in the structure significantly influenced its anticancer activity.

Structure-Activity Relationship (SAR)

The biological activities of this compound are closely tied to its structural features. Key observations include:

  • Thiazole Ring : Enhances antimicrobial and antiparasitic activities.
  • Pyridine Moiety : Contributes to cytotoxicity against cancer cells.
  • Dihydrochromeno Framework : Essential for maintaining overall biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antibacterial properties. Among them, those with a pyridine substitution showed enhanced activity against Staphylococcus aureus and Escherichia coli. The structure was confirmed through IR and NMR spectroscopy .

Case Study 2: Anti-Trypanosomal Activity

Another research focused on the anti-Trypanosoma cruzi effects of thiazole derivatives. Compounds were tested for their ability to inhibit cruzain enzyme activity, which is crucial for the survival of the parasite. Results indicated that specific structural modifications led to improved inhibitory effects .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(Pyridin-2-yl)-2-(thiazol-2-yl)-dihydrochromeno-pyrrole-dione?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., pyridine-2-carboxaldehyde), and primary amines under mild conditions (60–80°C, dioxane solvent). This approach enables efficient assembly of the fused chromeno-pyrrole core while incorporating thiazole and pyridine substituents. Isolation is achieved via crystallization, avoiding laborious chromatography . For functionalization, hydrazine hydrate can further react with the dihydrochromeno-pyrrole scaffold to generate pyrazolone derivatives .

Q. How should researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

  • Structural Elucidation: Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to identify chemical shifts associated with the pyridine, thiazole, and chromeno-pyrrole moieties. X-ray crystallography (refined via SHELXL) resolves stereochemistry and confirms fused-ring geometry .
  • Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures and phase transitions, critical for storage and handling .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine/thiazole) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies should compare analogs (e.g., nitro-, chloro-, or fluorophenyl derivatives) to assess substituent effects. For example:

  • Pyridine and thiazole rings enhance π-π stacking with chemokine receptors (e.g., CCR5/CXCR4), modulating ligand binding .
  • Fluorinated analogs (e.g., 1-(2-fluorophenyl) derivatives) show antiviral activity against Zika virus by targeting TRIF-dependent interferon pathways . Systematic in vitro screening (e.g., receptor-binding assays, viral replication inhibition) paired with computational docking (e.g., AutoDock Vina) can identify key pharmacophores .

Q. What experimental models are suitable for evaluating its mechanism of action in inflammatory or antiviral contexts?

Methodological Answer:

  • Chemokine Receptor Modulation: Use HEK-293 cells transfected with CCR5/CXCR4 receptors. Measure calcium flux or β-arrestin recruitment via luminescence assays to quantify receptor antagonism/agonism .
  • Antiviral Activity: Employ Vero or A549 cells infected with Zika/Dengue virus. Quantify viral load reduction (RT-qPCR) and dose-dependent inhibition (EC50_{50}) using compounds like AV-C as a positive control .
  • Immunomodulatory Effects: Assess IFN-α/β secretion in primary human dendritic cells via ELISA to evaluate TRIF pathway activation .

Q. How can researchers address contradictions in reported biological data across structural analogs?

Methodological Answer:

  • Triangulation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Contextual Factors: Control for cell line variability (e.g., HeLa vs. HEK-293), assay conditions (e.g., serum concentration), and compound purity (HPLC ≥95%).
  • Meta-Analysis: Aggregate data from analogs (e.g., nitrophenyl vs. hydroxyphenyl derivatives) to identify trends in substituent-driven activity .

Methodological Design & Data Analysis

Q. What strategies optimize yield and purity during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace dioxane with ethanol/water mixtures for greener chemistry and easier crystallization .
  • Catalysis: Screen Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps in chromeno-pyrrole formation .
  • Process Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Methodological Answer:

  • Animal Models: Administer the compound (oral/i.v.) to BALB/c mice. Collect plasma/tissue samples at intervals (0–24 h) for LC-MS/MS quantification .
  • Metabolite Identification: Use hepatocyte microsomes + NADPH to assess CYP450-mediated oxidation of thiazole/pyridine rings .
  • Blood-Brain Barrier Penetration: Evaluate using in situ perfusion models or MDCK-MDR1 monolayers .

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